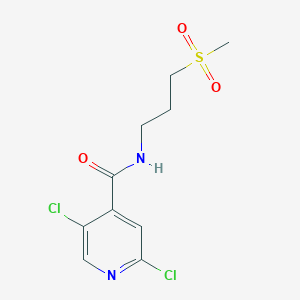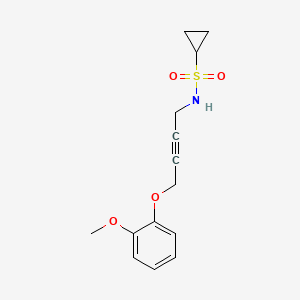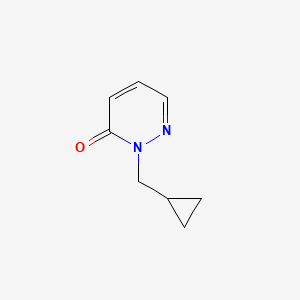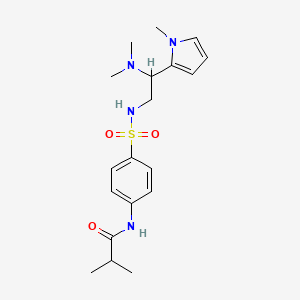![molecular formula C23H28N4O6S B2652599 4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-50-7](/img/structure/B2652599.png)
4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the oxadiazole ring could be formed through a cyclization reaction . The sulfamoyl group could be introduced through a substitution reaction with a suitable sulfamoyl chloride . The benzamide group could be formed through a condensation reaction of the corresponding benzoic acid and amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and oxadiazole groups are both aromatic, meaning they have a cyclic, planar structure with a system of delocalized π electrons . The sulfamoyl group is a type of sulfonamide, which typically has a tetrahedral geometry around the sulfur atom .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the benzamide group could undergo hydrolysis to form the corresponding benzoic acid and amine . The oxadiazole ring could potentially be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfamoyl group could make the compound more polar and therefore more soluble in polar solvents . The aromatic groups could contribute to the compound’s UV-visible absorption spectrum .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research on related compounds emphasizes the synthesis and crystallographic analysis to understand their molecular structure and interactions. For instance, studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have highlighted their synthesis, spectral characterization (IR, 1H NMR, 13C NMR), and crystal structure determination through X-ray diffraction. This research also delves into the compounds' Hirshfeld surfaces to quantify intermolecular interactions, providing insights into their structural attributes and potential for further chemical modifications (Subbulakshmi N. Karanth et al., 2019).
Biological Activities and Applications
Anticancer Activity : Some derivatives have been evaluated for their anticancer properties. For example, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and tested against multiple cancer cell lines, showing moderate to excellent activity compared to reference drugs (B. Ravinaik et al., 2021).
Enzyme Inhibition : Novel bi-heterocyclic benzamides synthesized from a series of chemical reactions were identified as potent inhibitors of alkaline phosphatase, a crucial enzyme in bone and teeth calcification. These findings suggest their potential application in medical research focusing on bone health (M. Abbasi et al., 2019).
Corrosion Inhibition : The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid were investigated. These compounds exhibited significant potential as corrosion inhibitors, which could be valuable in materials science and engineering applications (P. Ammal et al., 2018).
Orientations Futures
Future research on this compound could involve studying its synthesis, properties, and potential biological activities. For example, it could be interesting to investigate whether this compound has any of the biological activities associated with oxadiazole-containing compounds . Additionally, studies could be done to optimize the synthesis of this compound and to investigate its physical and chemical properties in more detail.
Propriétés
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S/c1-5-7-12-27(6-2)34(29,30)20-10-8-16(9-11-20)21(28)24-23-26-25-22(33-23)17-13-18(31-3)15-19(14-17)32-4/h8-11,13-15H,5-7,12H2,1-4H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKDDEXFRXUCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2652517.png)
![3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B2652519.png)

![1-(2,5-dimethylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2652521.png)




![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2652530.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2652532.png)
![2-[2-Phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2652534.png)

